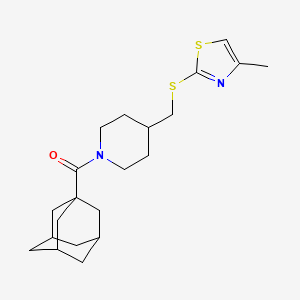

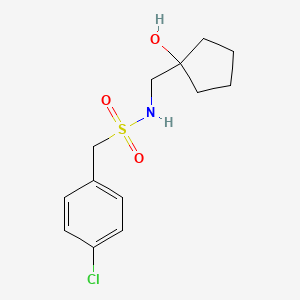

(1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H30N2OS2 and its molecular weight is 390.6. The purity is usually 95%.

BenchChem offers high-quality (1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is part of a broader class of adamantane derivatives, which are known for their unique structural features and chemical reactivity. Studies have explored the synthesis of related adamantane derivatives, showcasing methodologies that could be applicable to synthesizing the compound . For instance, research on adamantane-thione derivatives highlighted novel synthetic routes and the potential for these compounds to participate in further chemical transformations, such as cycloadditions, which could be relevant for the development of new materials or drug molecules (Mlostoń, Huisgen, Polborn, 1999).

Antimicrobial and Anti-Proliferative Activities

Adamantane derivatives have shown promising antimicrobial and anti-proliferative properties against a range of pathogens and cancer cell lines. For instance, studies have demonstrated that certain adamantane-based compounds exhibit marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019). These findings suggest that the compound of interest might also possess similar biological activities, warranting further investigation into its potential therapeutic applications.

Potential as Chemotherapeutic Agents

Adamantane derivatives have been evaluated for their potential as chemotherapeutic agents. Specific adamantane-based compounds have been synthesized and assessed for their anti-inflammatory activities, showing excellent and promising results in reducing inflammation, which could be beneficial in treating various diseases (Kalita et al., 2015). This research direction underscores the potential of adamantane derivatives, including the compound , in the development of new therapeutic agents.

Drug Design and Molecular Interaction Studies

Adamantane derivatives are also subjects of drug design and molecular interaction studies, aiming to understand their interactions with biological molecules and potential drug targets. Research involving quantum chemical calculations and molecular dynamics simulations has been conducted to investigate the reactive properties and adsorption behavior of adamantane-based compounds, providing insights into their stability and interactions at the molecular level, which are crucial for designing effective drugs (Al-Ghulikah et al., 2021).

Mechanism of Action

Target of action

The compound contains an adamantine and a benzimidazole moiety. Adamantane derivatives have been known to interact with various targets including adrenergic receptors and viral proteins . Benzimidazoles are known to bind to various targets including tubulin in parasites, and histamine and proton pump receptors in humans .

Mode of action

Adamantane derivatives, on the other hand, are known to work by blocking the ion channel formed by viral proteins, thus inhibiting viral replication .

Biochemical pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Based on the known targets of benzimidazoles and adamantanes, this compound could potentially affect cell division and viral replication pathways .

Result of action

The result of this compound’s action would depend on its exact target and mode of action. If it acts similarly to other benzimidazoles and adamantanes, it could potentially inhibit cell division in parasites or block viral replication .

properties

IUPAC Name |

1-adamantyl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2OS2/c1-14-12-25-20(22-14)26-13-15-2-4-23(5-3-15)19(24)21-9-16-6-17(10-21)8-18(7-16)11-21/h12,15-18H,2-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKCTLILLFSJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantane-1-carbonyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2941000.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2941014.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2941016.png)

![1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one](/img/structure/B2941017.png)